molecular formula C7H10F3NO2 B15051227 (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate

Cat. No.: B15051227
M. Wt: 197.15 g/mol
InChI Key: GSKDGPCOPWAGES-RFZPGFLSSA-N
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Description

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is a chiral cyclopentanol derivative with a molecular formula of C₇H₁₂F₃NO₃ and a molecular weight of 215.17 g/mol . It exists as a trifluoroacetate (TFA) salt, likely enhancing its solubility in organic solvents for laboratory applications. The compound (CAS: 939039-38-0) is listed with a purity of ≥95% and has been discontinued for commercial distribution . While its exact applications are unspecified, its stereochemical profile suggests utility as a chiral intermediate in organic synthesis or pharmaceutical research.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

[(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1

InChI Key

GSKDGPCOPWAGES-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N

Canonical SMILES

C1CC(C(C1)OC(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of cyclopentanone with ammonia and hydrogen in the presence of a chiral catalyst to form (1R,2R)-2-aminocyclopentanol. This intermediate is then reacted with trifluoroacetic acid to yield the final product .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .

Scientific Research Applications

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Stereoisomers
  • (1S,2S)-2-Aminocyclopentanol TFA: The enantiomeric form of the target compound.
  • Diastereomers (e.g., 1R,2S or 1S,2R) : Variations in stereochemistry may influence physical properties (e.g., melting point, solubility) or synthetic utility.
b. Salt Forms
  • (1R,2R)-2-Aminocyclopentanol Hydrochloride (HCl): A hypothetical hydrochloride salt. Compared to TFA, HCl salts typically exhibit lower molecular weights and higher aqueous solubility. The TFA salt’s volatility may aid in purification (e.g., via rotary evaporation).
c. Other Cycloalkanolamines
d. Amino-Containing Beta-Lactams ()

Compounds like (2S,5R,6R)-cephalosporin derivatives (e.g., those in ) share amino groups but diverge structurally, featuring beta-lactam rings and thiazolidine moieties critical for antibiotic activity . Unlike the target compound, these are complex therapeutics with defined biological targets.

Comparative Data Table

Compound Structure Type Molecular Weight (g/mol) Salt Form Purity Application
(1R,2R)-2-Aminocyclopentanol TFA Cyclopentanol derivative 215.17 Trifluoroacetate ≥95% Lab use (intermediate)
(2S,5R,6R)-cephalosporin derivative Beta-lactam antibiotic Not reported None N/A Antibiotic
(1R,2R)-2-Aminocyclopentanol HCl* Cyclopentanol derivative 175.64 (hypothetical) Hydrochloride N/A Hypothetical comparison

*Hypothetical values calculated for illustrative purposes.

Key Findings

Trifluoroacetate vs. Other Salts : The TFA salt’s volatility and solubility in organic solvents differentiate it from hydrochloride or sulfate salts, which are more common in pharmaceutical formulations.

Functional Contrast with Beta-Lactams: Unlike beta-lactams in , the target compound lacks therapeutic annotation, emphasizing its role as a synthetic intermediate.

Biological Activity

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is a chiral compound notable for its unique cyclopentane structure and trifluoroacetate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural configuration of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is critical for its biological interactions. The trifluoroacetate group enhances the compound's solubility and stability, making it suitable for various pharmaceutical applications. Its stereochemistry plays a significant role in modulating receptor interactions and influencing synaptic transmission.

Neuropharmacological Effects

Research indicates that (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate interacts with neurotransmitter systems, potentially influencing synaptic transmission. Studies have suggested that it may serve as a scaffold for developing drugs targeting neurological disorders due to its ability to modulate receptor activity and influence signaling pathways .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate to various receptors. Computational modeling and experimental assays have been employed to assess these interactions. For example, the compound's affinity for neurotransmitter receptors has been evaluated through radiolabeled binding assays and functional assays to determine its efficacy in modulating receptor activity .

Synthesis Methods

Several synthetic routes have been reported for (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate. These methods highlight the compound's versatility and accessibility for research purposes:

  • Direct Amination : Involves the reaction of cyclopentanone derivatives with amines under specific conditions.
  • Enzymatic Synthesis : Utilizing enzymes such as transaminases to produce the compound from readily available substrates.
  • Chemical Modifications : Various chemical transformations can be applied to modify existing compounds into (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally similar to (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate:

Compound NameStructure DescriptionUnique Features
2-Amino-cyclohexanolCyclohexane derivative with an amino groupLarger ring size; different steric hindrance
(S)-ProlinePyrrolidine derivative; naturally occurring amino acidEssential in protein synthesis; more rigid structure
4-Aminobutyric acidLinear chain amino acid; GABA precursorDifferent functional groups; broader biological roles

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is distinguished by its specific cyclopentane structure and trifluoroacetate moiety, which influence its solubility and biological interactions compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the efficacy of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate in various experimental models:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.
  • Analgesic Properties : Animal models indicated potential analgesic effects through modulation of pain pathways involving neurotransmitter systems.
  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function in models of neurodegenerative diseases by improving synaptic plasticity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1R,2R)-2-aminocyclopentanol 2,2,2-trifluoroacetate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via stereoselective cyclization of precursor amines followed by trifluoroacetylation. A key step involves recrystallization using mixed solvents (e.g., ethanol/water) to enhance enantiomeric purity. For example, recrystallization of analogous trifluoroacetate salts has been optimized to achieve >99% enantiomeric excess by controlling solvent polarity and cooling rates . Characterization via chiral HPLC with a polysaccharide-based column is critical to confirm purity.

Q. How can X-ray crystallography be utilized to confirm the stereochemistry of (1R,2R)-2-aminocyclopentanol 2,2,2-trifluoroacetate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters include a fine-focus sealed tube (Cu-Kα radiation, λ = 1.54178 Å), ω/2θ scans, and absorption correction via ψ scans. Refinement using full-matrix least-squares on F2F^2 with restraints for hydrogen atoms ensures accurate determination of bond angles and torsion angles, critical for validating the (1R,2R) configuration. For example, similar trifluoroacetate structures achieved RR-factors < 0.06 using these methods .

Q. What solvent systems are optimal for maintaining the stability of (1R,2R)-2-aminocyclopentanol 2,2,2-trifluoroacetate in solution?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Stability studies recommend anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for short-term storage (<1 week) at 4°C. For long-term storage, lyophilization and storage at -20°C under inert gas (argon) minimize degradation. Avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoroacetate group acts as a stabilizing counterion, reducing basicity of the amine and enhancing solubility in polar aprotic solvents. In nucleophilic reactions (e.g., alkylation), the trifluoroacetate can be displaced under basic conditions (e.g., K2_2CO3_3/DMF), requiring careful pH control to prevent racemization. Comparative studies with hydrochloride salts show slower reaction kinetics but higher stereochemical retention .

Q. What analytical challenges arise when quantifying trace impurities in (1R,2R)-2-aminocyclopentanol 2,2,2-trifluoroacetate, and how can they be resolved?

  • Methodological Answer : Impurities include residual solvents (e.g., ethyl acetate), diastereomers, and hydrolyzed byproducts. Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) improves sensitivity for non-UV-active impurities. For chiral impurities, use a tandem column system (e.g., Chiralpak IA + IB) with a heptane/isopropanol gradient. Mass spectrometry (HRMS) identifies hydrolyzed products (e.g., free cyclopentanol) .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) can model interactions. The aminocyclopentanol moiety’s rigidity and hydrogen-bonding capacity are critical for binding to targets like proteases or kinases. For example, docking studies of related inhibitors show the trifluoroacetate group stabilizes interactions with hydrophobic pockets via van der Waals forces .

Q. What strategies mitigate racemization during derivatization of (1R,2R)-2-aminocyclopentanol 2,2,2-trifluoroacetate in peptide coupling reactions?

  • Methodological Answer : Use coupling reagents (e.g., HATU) with low epimerization risk and maintain reactions at 0–4°C. Monitor racemization via circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization. Studies on similar chiral amines show that pH < 7.0 and short reaction times (<2 hours) reduce racemization to <1% .

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